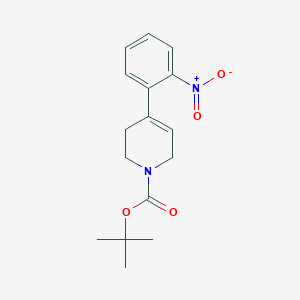
6,7-DICHLORO-1-CYCLOPROPYL-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-DICHLORO-1-CYCLOPROPYL-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID is a synthetic organic compound belonging to the quinolone class of antibiotics. It is characterized by its quinoline core structure, which is substituted with chlorine atoms at the 6 and 7 positions, a cyclopropyl group at the 1 position, and a carboxylic acid group at the 3 position. This compound is known for its antibacterial properties and is used as an intermediate in the synthesis of various pharmaceutical agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-DICHLORO-1-CYCLOPROPYL-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID typically involves the following steps:
Starting Material: The synthesis begins with ethyl 2,4-dichloro-5-fluorobenzoylacetate.
Cyclization: The starting material undergoes cyclization to form the quinoline core.
Substitution: The cyclopropyl group is introduced at the 1 position through a substitution reaction.
Oxidation: The resulting intermediate is oxidized to introduce the 4-oxo group.
Carboxylation: Finally, the carboxylic acid group is introduced at the 3 position.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Utilization of batch reactors for controlled reaction conditions.
Purification: Multiple purification steps, including crystallization and chromatography, to isolate the desired product.
Quality Control: Rigorous quality control measures to ensure the final product meets pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-DICHLORO-1-CYCLOPROPYL-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: Conversion of the dihydroquinoline to the corresponding quinoline.
Reduction: Reduction of the 4-oxo group to form the corresponding alcohol.
Substitution: Halogen substitution reactions at the 6 and 7 positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Halogenating agents such as chlorine or bromine for substitution reactions.
Major Products
The major products formed from these reactions include:
Quinoline Derivatives: Resulting from oxidation reactions.
Alcohol Derivatives: Resulting from reduction reactions.
Halogenated Compounds: Resulting from substitution reactions.
Applications De Recherche Scientifique
6,7-DICHLORO-1-CYCLOPROPYL-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its antibacterial properties and potential use in developing new antibiotics.
Medicine: Investigated for its potential therapeutic applications in treating bacterial infections.
Industry: Utilized in the production of pharmaceutical intermediates and active pharmaceutical ingredients.
Mécanisme D'action
The mechanism of action of 6,7-DICHLORO-1-CYCLOPROPYL-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The molecular targets include the A and B subunits of DNA gyrase and the C and E subunits of topoisomerase IV.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Known for its use in the synthesis of ciprofloxacin hydrochloride.
1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxoquinoline-3-carboxylic acid: Used as an intermediate in the synthesis of other quinolone antibiotics.
Uniqueness
6,7-DICHLORO-1-CYCLOPROPYL-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID is unique due to its specific substitution pattern, which imparts distinct antibacterial properties. The presence of chlorine atoms at the 6 and 7 positions enhances its activity against a broad spectrum of bacterial strains, making it a valuable compound in the development of new antibiotics.
Propriétés
Formule moléculaire |
C13H9Cl2NO3 |
|---|---|
Poids moléculaire |
298.12 g/mol |
Nom IUPAC |
6,7-dichloro-1-cyclopropyl-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C13H9Cl2NO3/c14-9-3-7-11(4-10(9)15)16(6-1-2-6)5-8(12(7)17)13(18)19/h3-6H,1-2H2,(H,18,19) |
Clé InChI |
SWLHSVRCVQLMBJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)Cl)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-(1,1,2-Trimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)butane-1-sulfonic acid](/img/structure/B8624617.png)





![5-Chloro-2-methyl-6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8624661.png)

![5-(Trifluoromethyl)benzo[d][1,2,3]thiadiazole](/img/structure/B8624682.png)

